3-Ethyl-2-methyl-1,3-benzoxazol-3-ium

Description

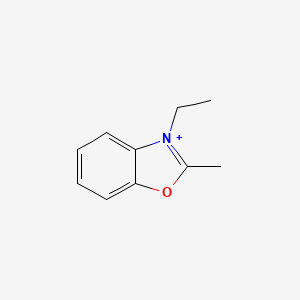

3-Ethyl-2-methyl-1,3-benzoxazol-3-ium is a quaternary ammonium compound belonging to the benzoxazole class of heterocycles. Its structure consists of a benzene ring fused to an oxazole ring, with an ethyl group at position 3 and a methyl group at position 2. The positive charge is localized on the nitrogen atom within the oxazole ring (Figure 1), making it a cationic species. This compound is typically stabilized by counterions such as tetrafluoroborate (BF₄⁻) or iodide (I⁻) .

Benzoxazolium derivatives are synthesized via cyclization reactions or quaternization of neutral benzoxazole precursors. For example, substituted benzoxazoles are often prepared by condensing aromatic aldehydes with amines in acidic ethanol, as demonstrated in the synthesis of imine analogs of 3-benzoxazol-2-yl-phenylamine . The introduction of alkyl groups (e.g., ethyl or methyl) at specific positions enhances the compound’s stability and reactivity, making it suitable for applications in organic synthesis and materials science.

Properties

CAS No. |

42846-14-0 |

|---|---|

Molecular Formula |

C10H12NO+ |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1,3-benzoxazol-3-ium |

InChI |

InChI=1S/C10H12NO/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

PAWXTPSQTMYBSB-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C(OC2=CC=CC=C21)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical properties and reactivity of benzoxazolium salts are highly dependent on substituents and counterions. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in 2-chloro-3-ethylbenzoxazolium) increase electrophilicity at the oxazole ring, facilitating nucleophilic substitution reactions. In contrast, alkyl groups (e.g., methyl or ethyl) enhance solubility in nonpolar solvents but reduce reactivity .

- Counterion Influence : Tetrafluoroborate (BF₄⁻) imparts thermal stability and low nucleophilicity, making it ideal for ionic liquids. Iodide (I⁻) salts are more labile and useful in photochemical applications .

- Conjugation Effects : Compounds with extended conjugation (e.g., cyclohexenylidene-substituted derivatives) exhibit redshifted UV-Vis absorbance, relevant for dye-sensitized solar cells .

Research Findings and Data

Table 1: Key Spectral Data for Selected Benzoxazolium Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3-Ethyl-2-methyl-1,3-benzoxazol-3-ium | 1650 (C=N⁺) | 1.45 (t, 3H, CH₂CH₃), 2.70 (s, 3H, CH₃) | 15.2 (CH₃), 45.8 (CH₂CH₃), 150.1 (C=N⁺) |

| 2-Chloro-3-ethyl-1,3-benzoxazol-3-ium | 1680 (C=N⁺) | 1.50 (t, 3H, CH₂CH₃), 4.20 (q, 2H, CH₂) | 14.9 (CH₂CH₃), 44.5 (CH₂), 152.3 (C=N⁺) |

| Cyclohexenylidene-substituted derivative | 1620 (C=C) | 1.25 (s, 6H, CH₃), 5.70 (m, 1H, CH) | 22.1 (CH₃), 125.6 (C=C), 155.0 (C=N⁺) |

Preparation Methods

Cyclization-Dehydration of 2-Amidophenol Derivatives

A foundational method involves the cyclization of 2-amidophenol precursors. As outlined in US6177572B1, benzoxazoles are synthesized via treatment of 2-amidophenols with cyclization-dehydration agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For 3-ethyl-2-methyl-1,3-benzoxazol-3-ium, the reaction proceeds as follows:

-

Starting Material : 2-Acetamido-4-methylphenol is treated with POCl₃ under reflux to form 2-methylbenzoxazole.

-

Quaternization : The resulting 2-methylbenzoxazole reacts with ethyl iodide in acetonitrile at 80°C for 12 hours, yielding the quaternary ammonium salt.

Key Reaction :

One-Pot Synthesis via Tandem Alkylation-Cyclization

An alternative approach combines cyclization and alkylation in a single step. This method uses 2-amino-4-methylphenol and ethyl vinyl ether in the presence of a Lewis acid (e.g., ZnCl₂) and an alkylating agent:

-

Mechanism : The amine group undergoes conjugate addition to ethyl vinyl ether, forming an intermediate imine.

-

Cyclization : Acidic conditions (e.g., HCl) promote cyclodehydration to form the benzoxazolium ring.

-

Counterion Exchange : The chloride intermediate is treated with potassium iodide to yield the iodide salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (>75%) are achieved in polar aprotic solvents like acetonitrile or DMF at temperatures between 70–90°C. Prolonged heating (>24 hours) leads to decomposition, while shorter durations (<6 hours) result in incomplete quaternization.

Catalysts and Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency by facilitating iodide ion displacement.

-

Acid Scavengers : Triethylamine (TEA) neutralizes liberated HI, preventing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield

Comparative Analysis of Methods

Advantages and Limitations

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl-2-methyl-1,3-benzoxazol-3-ium derivatives?

The synthesis typically involves quaternization of the benzoxazole ring with alkylating agents under controlled conditions. For example, ethylation at the 3-position is achieved using ethyl halides in polar aprotic solvents like acetonitrile, followed by purification via recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC), and structural validation relies on -NMR to confirm substitution patterns and ionic character .

Q. How is the structural integrity of 3-ethyl-2-methyl-1,3-benzoxazol-3-ium confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and cation-anion interactions . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and -NMR to resolve quaternary carbon environments .

Q. What spectroscopic signatures distinguish 3-ethyl-2-methyl-1,3-benzoxazol-3-ium from neutral benzoxazoles?

The cationic nature of the benzoxazolium ring induces downfield shifts in -NMR for protons adjacent to the quaternary nitrogen (e.g., 2-methyl group). In IR spectroscopy, the absence of N–H stretches (common in neutral benzoxazoles) and the presence of counterion-specific peaks (e.g., BF at ~1050 cm) are diagnostic .

Advanced Research Questions

Q. How do substituents on the benzoxazolium ring influence intermolecular interactions in crystal lattices?

Substituents like ethyl and methyl groups direct crystal packing via van der Waals interactions, while the cationic center facilitates anion coordination (e.g., tetrafluoroborate). Graph set analysis (as per Etter’s rules) reveals recurrent hydrogen-bonding motifs, such as patterns between anions and aromatic C–H donors, which stabilize the supramolecular architecture .

Q. What role does 3-ethyl-2-methyl-1,3-benzoxazol-3-ium play in designing functional dyes or sensors?

The planar benzoxazolium core and extended π-system enable applications as fluorescent probes. For instance, derivatives with conjugated vinyl groups exhibit solvatochromism, where emission wavelengths shift with solvent polarity. Time-dependent density functional theory (TD-DFT) calculations correlate experimental λ with HOMO-LUMO gaps, aiding in rational dye design .

Q. How can computational methods predict the reactivity of 3-ethyl-2-methyl-1,3-benzoxazol-3-ium in nucleophilic substitution reactions?

Molecular electrostatic potential (MEP) maps generated via Gaussian or ORCA software highlight electron-deficient regions (e.g., the 3-ethyl group), predicting susceptibility to nucleophilic attack. Fukui indices further quantify site-specific reactivity, guiding synthetic modifications for regioselective functionalization .

Q. What challenges arise in resolving crystallographic disorder for 3-ethyl-2-methyl-1,3-benzoxazol-3-ium salts?

Dynamic disorder in alkyl chains (e.g., ethyl groups) complicates refinement. Using SHELXL ’s PART instruction to model split positions and applying restraints to bond distances/angles improves convergence. High-resolution data (≤ 0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts .

Methodological Notes

- For crystallographic analysis : Combine SHELX refinement with WinGX for data integration and validation .

- For synthetic optimization : Screen counterions (e.g., iodide vs. tetrafluoroborate) to modulate solubility and crystallinity .

- For computational studies : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental UV-Vis/NMR data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.